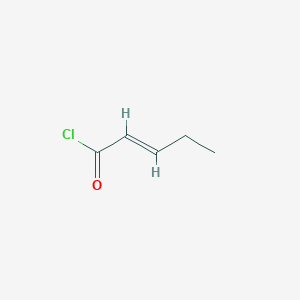

(E)-pent-2-enoyl chloride

CAS No.: 33698-85-0

Cat. No.: VC8102672

Molecular Formula: C5H7ClO

Molecular Weight: 118.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33698-85-0 |

|---|---|

| Molecular Formula | C5H7ClO |

| Molecular Weight | 118.56 g/mol |

| IUPAC Name | (E)-pent-2-enoyl chloride |

| Standard InChI | InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+ |

| Standard InChI Key | OTTYFDRFBJPGRW-ONEGZZNKSA-N |

| Isomeric SMILES | CC/C=C/C(=O)Cl |

| SMILES | CCC=CC(=O)Cl |

| Canonical SMILES | CCC=CC(=O)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(E)-Pent-2-enoyl chloride is an unsaturated acyl chloride with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol . Its IUPAC name is (E)-pent-2-enoyl chloride, reflecting the trans configuration of the double bond between carbons 2 and 3. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 33698-85-0 | |

| SMILES | CC/C=C/C(=O)Cl | |

| InChI Key | OTTYFDRFBJPGRW-ONEGZZNKSA-N | |

| Boiling Point | ~140.5°C (predicted) | |

| Density | ~1.0 g/mL (predicted) |

The compound’s planar geometry and electrophilic acyl chloride group enable diverse reactivity, particularly in acylation and conjugate addition reactions.

Spectroscopic Data

-

¹H NMR: Signals at δ 6.18 (dt, J = 15.0 Hz, 1H, CH=CH), 2.4–2.6 (m, 2H, CH₂CO), and 1.1–1.6 (m, 3H, CH₂CH₃) .

-

IR: Strong absorption at 1800 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common method involves the reaction of crotonic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions :

Key parameters:

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance safety and efficiency. Catalytic amounts of DMF accelerate the reaction, reducing side products like dichloroalkanes.

Reactivity and Applications in Organic Synthesis

Acylation Reactions

(E)-Pent-2-enoyl chloride reacts with nucleophiles (e.g., amines, alcohols) to form amides and esters, respectively. For example:

-

Amide formation: Used to synthesize N-substituted acrylamides for drug candidates .

-

Esterification: Key step in producing flavoring agents (e.g., pent-2-enoate esters).

Conjugate Additions

The α,β-unsaturated system undergoes Michael additions with Grignard reagents and organocuprates, enabling C–C bond formation . A recent study utilized this reactivity to synthesize 3-ethylindan-1-one, a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Industrial and Agricultural Applications

| Application | Example | Reference |

|---|---|---|

| Agrochemicals | Synthesis of pyrethroid analogs | |

| Polymers | Crosslinking agent for resins | |

| Flavors/Fragrances | Production of fruity esters |

Comparison with Related Acyl Chlorides

| Compound | Molecular Formula | Reactivity Profile | Applications |

|---|---|---|---|

| Acetyl chloride | C₂H₃ClO | High electrophilicity, fast acylation | Acetylation reactions |

| Propionyl chloride | C₃H₅ClO | Moderate steric hindrance | Pharmaceutical intermediates |

| (E)-Pent-2-enoyl chloride | C₅H₇ClO | Conjugated system enables 1,4-addition | Drug design, agrochemicals |

Recent Research Advancements

Macrocyclic Peptide Epoxyketones

A 2024 study highlighted the use of (E)-pent-2-enoyl chloride in synthesizing DB-60, a macrocyclic immunoproteasome inhibitor with enhanced metabolic stability (IC₅₀ = 105 nM) . DB-60 reduced IL-1α levels in Tg2576 Alzheimer’s mice, suggesting neuroprotective potential .

Green Chemistry Approaches

Microwave-assisted synthesis reduced reaction times by 70% while maintaining yields >85% . Solvent-free conditions using ionic liquids (e.g., [BMIM][BF₄]) are under investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume